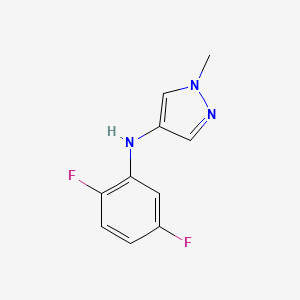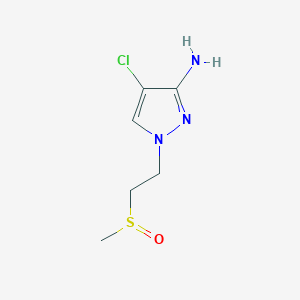
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methanesulfinylethyl side chain, and a pyrazolamine core structure.
准备方法
The synthesis of 4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methanesulfinylethyl side chain: This step involves the reaction of the chlorinated pyrazole with an appropriate sulfoxide compound under nucleophilic substitution conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfinylethyl side chain can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
科学研究应用
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug discovery, particularly in the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects can be mediated through pathways involving inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling cascades.
相似化合物的比较
4-Chloro-1-(2-methanesulfinylethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-Chloro-1-(2-methylsulfinylethyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a methanesulfinyl group.
4-Chloro-1-(2-ethylsulfinylethyl)-1H-pyrazol-3-amine: Similar structure but with an ethyl group instead of a methanesulfinyl group.
4-Chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
属性
分子式 |
C6H10ClN3OS |
|---|---|
分子量 |
207.68 g/mol |
IUPAC 名称 |
4-chloro-1-(2-methylsulfinylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3OS/c1-12(11)3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
InChI 键 |
YHVRECOXEXFMFI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)CCN1C=C(C(=N1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


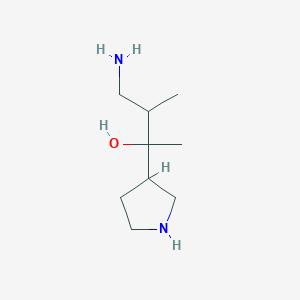

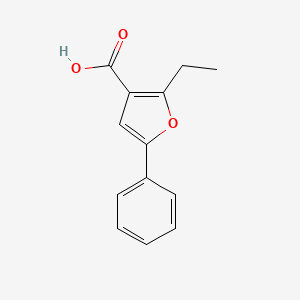

![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)
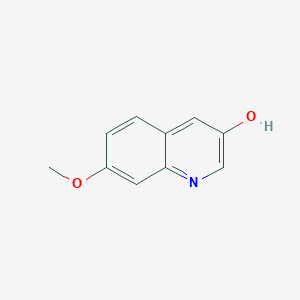


![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

![3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)

